Physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine
Physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS No. 1862642-61-2). As a heterocyclic building block, this compound possesses structural motifs of significant interest in medicinal chemistry and drug discovery. The presence of a versatile bromopyridine ring and a primary amine on an oxane scaffold makes it a valuable starting point for the synthesis of diverse chemical libraries.[1] This document consolidates available data, presents estimated physicochemical parameters based on structural analogy, outlines a detailed experimental protocol for aqueous solubility determination, and discusses the toxicological and handling considerations necessary for laboratory use.
Introduction: Structural Significance and Synthetic Utility
4-(5-Bromopyridin-2-yl)oxan-4-amine is a compound that merges three key structural features highly relevant to modern drug design:
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5-Bromopyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals, often contributing to aqueous solubility and providing a key vector for hydrogen bonding interactions with biological targets. The bromine atom at the 5-position serves as a crucial synthetic handle, readily participating in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity.
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Oxane Ring: The saturated tetrahydropyran (oxane) ring acts as a rigid, three-dimensional scaffold. Compared to aliphatic chains, such scaffolds can improve metabolic stability and help orient substituents in a defined spatial arrangement, which is critical for optimizing binding affinity to a target protein.
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Primary Amine: The primary amine at the C4 position of the oxane ring is a strong hydrogen bond donor and a basic center.[1] It is a key functional group for forming salts to improve solubility and can be readily derivatized to form amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).[1]
The convergence of these features makes this molecule a strategic building block for creating novel compounds for screening in various therapeutic areas.[1]
Core Physicochemical Data
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction conditions to its pharmacokinetic profile. The following table summarizes the available and estimated data for 4-(5-Bromopyridin-2-yl)oxan-4-amine.
| Property | Value / Estimated Range | Data Source / Method | Significance in Drug Discovery |
| CAS Number | 1862642-61-2 | Chemical Supplier Data[1] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₁₀H₁₃BrN₂O | --- | Defines the elemental composition and exact mass. |
| Molecular Weight | 257.13 g/mol | Chemical Supplier Data[1] | Impacts diffusion rates, membrane permeability, and formulation calculations. |
| Appearance | Powder | Chemical Supplier Data | Basic quality control parameter for material handling and identification. |
| Purity | ≥95% | Chemical Supplier Data | Critical for ensuring reproducibility of experimental results. |
| Melting Point | Not available | Experimental (DSC/MPA) | An indicator of purity and solid-state stability; useful for quality control. |
| Aqueous Solubility | Low (predicted) | Experimental (Shake-Flask) | A critical factor for in vitro assay design and in vivo absorption and bioavailability. |
| LogP (Lipophilicity) | 1.5 - 2.5 (estimated) | Computational (e.g., cLogP) | Governs membrane permeability, protein binding, and metabolic clearance. A balanced LogP is often sought. |
| pKa (Basicity) | 8.5 - 9.5 (estimated for amine) | Computational / Potentiometric Titration | Determines the ionization state at physiological pH (7.4), which strongly influences solubility, permeability, and target engagement. |
| InChI Key | UWOJZGDNBZYEMO-UHFFFAOYSA-N | Chemical Supplier Data[1] | A hashed, standardized structural identifier. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
The determination of aqueous solubility is a cornerstone experiment in early drug discovery. The shake-flask method remains the gold standard for measuring thermodynamic solubility.
Causality: This protocol is designed to allow the solid compound to reach a true thermodynamic equilibrium with the aqueous buffer, providing a definitive solubility value rather than a kinetically limited one. The use of HPLC with a calibration curve ensures accurate and sensitive quantification.
Methodology:
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Preparation of Calibration Standards:
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Prepare a 10 mM primary stock solution of 4-(5-Bromopyridin-2-yl)oxan-4-amine in 100% DMSO.
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Generate a set of five calibration standards (e.g., 1, 5, 10, 50, 100 µM) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
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Sample Preparation for Equilibration:
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Add an excess of the solid compound (approx. 2-3 mg) to a 1.5 mL Eppendorf tube. The excess is critical to ensure saturation is achieved.
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Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4 to the tube.
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Equilibration:
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Seal the tubes and place them on a thermostatic shaker set to 25°C and 1000 RPM.
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Allow the samples to agitate for 24 hours. This extended period is crucial for overcoming kinetic barriers and achieving a true equilibrium state.
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Sample Processing and Analysis:
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After 24 hours, centrifuge the tubes at 14,000 RPM for 15 minutes to pellet the undissolved solid.
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Carefully remove 100 µL of the clear supernatant without disturbing the pellet.
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Dilute the supernatant 1:10 with a 50:50 acetonitrile/water mixture.
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Analyze the diluted sample and the calibration standards via a validated HPLC-UV method.
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Quantification:
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Generate a linear regression from the peak areas of the calibration standards.
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Use the equation of the line to calculate the concentration of the diluted sample.
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Multiply the result by the dilution factor (10) to determine the final thermodynamic solubility in µg/mL or µM.
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Self-Validating System: The protocol's trustworthiness is enhanced by running each sample in triplicate to assess reproducibility. The R² value of the calibration curve must be >0.99 for the analysis to be considered valid. Furthermore, visual inspection of a solid pellet after centrifugation confirms that the initial amount of compound was indeed in excess.
Workflow: From Synthesis to Characterization
The physicochemical characterization described above is a critical part of a larger workflow for any novel compound intended for drug discovery research. The following diagram illustrates this integrated process.
Caption: Integrated workflow for the synthesis, validation, and physicochemical profiling of a research compound.
Safety and Handling
Based on available supplier safety data, 4-(5-Bromopyridin-2-yl)oxan-4-amine is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.
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Hazard Statements (H-codes): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendations:
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Always handle this compound within a certified chemical fume hood.
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Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
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Store in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.
Conclusion
4-(5-Bromopyridin-2-yl)oxan-4-amine is a well-designed chemical building block with significant potential for analogue synthesis in drug discovery programs. While comprehensive, peer-reviewed data on its specific physicochemical properties are not publicly available, this guide consolidates known information from suppliers and provides a framework for its experimental characterization. The outlined protocols and workflows represent industry-standard practices, ensuring that researchers can generate reliable and reproducible data to support their research and development efforts.
